molecular formula C17H18N2O3 B11833912 3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one CAS No. 1291489-87-6

3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one

Cat. No.: B11833912
CAS No.: 1291489-87-6
M. Wt: 298.34 g/mol
InChI Key: VTYUFUMOUPBLBY-UHFFFAOYSA-N
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Description

3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of amino and methoxy functional groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzaldehydes and amines.

    Formation of Schiff Base: The benzaldehyde reacts with an amine to form a Schiff base under mild acidic conditions.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the azetidinone ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(3-methoxyphenyl)-4-phenylazetidin-2-one
  • 3-Amino-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
  • 3-Amino-1-(3,4-dimethoxyphenyl)-4-phenylazetidin-2-one

Uniqueness

3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one is unique due to the presence of both 3-methoxyphenyl and 4-methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

1291489-87-6

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

3-amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one

InChI

InChI=1S/C17H18N2O3/c1-21-13-8-6-11(7-9-13)16-15(18)17(20)19(16)12-4-3-5-14(10-12)22-2/h3-10,15-16H,18H2,1-2H3

InChI Key

VTYUFUMOUPBLBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC(=CC=C3)OC)N

Origin of Product

United States

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